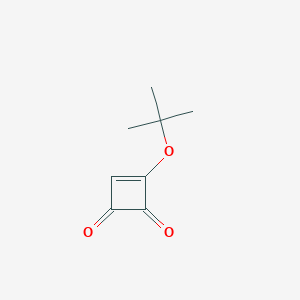
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- is a chemical compound with a unique structure characterized by a cyclobutene ring with two ketone groups and a tert-butoxy group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- typically involves the reaction of cyclobutene-1,2-dione with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of cyclobutanediols.
Substitution: Formation of various substituted cyclobutene derivatives.
Scientific Research Applications
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- involves its reactive ketone groups, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially inhibiting their function. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione:
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Diethoxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- is unique due to its tert-butoxy group, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O3/c1-8(2,3)11-6-4-5(9)7(6)10/h4H,1-3H3 |
InChI Key |
ZURAENGLNSXLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















